molecular formula C21H17ClFN2+ B13360390 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium

3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium

Katalognummer: B13360390
Molekulargewicht: 351.8 g/mol
InChI-Schlüssel: GRNXZOCZCRXXSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of both chlorobenzyl and fluorobenzyl groups attached to the benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the benzimidazole core in the presence of a base such as potassium carbonate.

    Introduction of Fluorobenzyl Group: Similarly, the fluorobenzyl group can be introduced using 4-fluorobenzyl chloride under similar reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-chlorobenzyl)-1-(4-methylbenzyl)-3H-benzimidazol-1-ium
  • 3-(4-chlorobenzyl)-1-(4-bromobenzyl)-3H-benzimidazol-1-ium
  • 3-(4-chlorobenzyl)-1-(4-iodobenzyl)-3H-benzimidazol-1-ium

Uniqueness

3-(4-chlorobenzyl)-1-(4-fluorobenzyl)-3H-benzimidazol-1-ium is unique due to the presence of both chlorobenzyl and fluorobenzyl groups, which can impart distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and potential biological activities compared to similar compounds with different substituents.

Eigenschaften

Molekularformel

C21H17ClFN2+

Molekulargewicht

351.8 g/mol

IUPAC-Name

1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]benzimidazol-1-ium

InChI

InChI=1S/C21H17ClFN2/c22-18-9-5-16(6-10-18)13-24-15-25(21-4-2-1-3-20(21)24)14-17-7-11-19(23)12-8-17/h1-12,15H,13-14H2/q+1

InChI-Schlüssel

GRNXZOCZCRXXSI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N(C=[N+]2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.